3-((2-chlorobenzyl)thio)-1-(3,4-dimethoxyphenyl)pyrazin-2(1H)-one
Description
3-((2-Chlorobenzyl)thio)-1-(3,4-dimethoxyphenyl)pyrazin-2(1H)-one is a heterocyclic compound featuring a pyrazinone core substituted with a 2-chlorobenzylthio group at position 3 and a 3,4-dimethoxyphenyl group at position 1. The 2-chlorobenzylthio moiety introduces electron-withdrawing and lipophilic characteristics, while the 3,4-dimethoxyphenyl group enhances solubility and modulates electronic interactions. This compound’s structural complexity necessitates comparisons with analogues to elucidate structure-activity relationships (SAR) and synthetic feasibility.
Properties
IUPAC Name |
3-[(2-chlorophenyl)methylsulfanyl]-1-(3,4-dimethoxyphenyl)pyrazin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O3S/c1-24-16-8-7-14(11-17(16)25-2)22-10-9-21-18(19(22)23)26-12-13-5-3-4-6-15(13)20/h3-11H,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYVNVEOWLJLDDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2C=CN=C(C2=O)SCC3=CC=CC=C3Cl)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-((2-chlorobenzyl)thio)-1-(3,4-dimethoxyphenyl)pyrazin-2(1H)-one is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article reviews the existing literature on the biological activity of this compound, including its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C₁₈H₁₈ClN₃O₂S
- Molecular Weight : 367.87 g/mol
This compound contains a pyrazinone core substituted with a chlorobenzylthio group and a dimethoxyphenyl moiety, which may contribute to its biological properties.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of various pyrazole derivatives, including those structurally similar to this compound.
In Vitro Studies
- Minimum Inhibitory Concentration (MIC) :
- Biofilm Formation Inhibition :
Anticancer Activity
The anticancer properties of pyrazole derivatives have been extensively studied. The compound's structural features suggest potential mechanisms of action against cancer cells.
Case Studies
- Cell Line Studies :
- Mechanism of Action :
Pharmacokinetics and Toxicology
Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of any drug candidate.
ADME Properties
Studies on similar compounds indicate favorable Absorption, Distribution, Metabolism, and Excretion (ADME) profiles, suggesting that modifications in the chemical structure can enhance bioavailability and reduce toxicity .
Scientific Research Applications
Pharmacological Properties
The pharmacological profile of 3-((2-chlorobenzyl)thio)-1-(3,4-dimethoxyphenyl)pyrazin-2(1H)-one indicates its potential as an effective therapeutic agent.
Antiviral Activity
Research has indicated that compounds similar to this compound can disrupt viral polymerase functions. For instance, studies on related compounds have shown that they can inhibit the interaction between subunits of the influenza A virus polymerase, suggesting a potential application in antiviral therapy against influenza .
Anticancer Potential
Compounds within this chemical class have been investigated for their anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells through various pathways, including the generation of reactive oxygen species and disruption of mitochondrial function. This suggests that this compound may also exhibit similar anticancer activities .
Protein-Protein Interactions
The compound is believed to interfere with critical protein-protein interactions necessary for viral replication and cancer cell survival. For example, disrupting the PA-PB1 interface in influenza polymerase is one proposed mechanism .
Enzyme Inhibition
Additionally, it may act as an inhibitor of specific enzymes involved in cellular signaling pathways, further contributing to its therapeutic effects .
Case Studies and Research Findings
Several studies have documented the effectiveness of compounds similar to this compound.
| Study | Findings |
|---|---|
| Study on Influenza Virus | Demonstrated that structurally similar compounds effectively inhibited PA-PB1 interactions and showed antiviral activity against influenza A virus. |
| Anticancer Research | Investigated derivatives with similar structures that induced apoptosis in cancer cells via oxidative stress mechanisms. |
Chemical Reactions Analysis
Oxidation Reactions
The thioether (-S-CH2-) group undergoes selective oxidation under controlled conditions:
-
Sulfoxide formation : Treatment with 30% H2O2 in acetic acid at 0–5°C yields the corresponding sulfoxide derivative (R-S(O)-CH2-).
-
Sulfone formation : Prolonged reaction times (12–24 h) or stronger oxidants (e.g., mCPBA) convert the thioether to a sulfone (R-SO2-CH2-) .
| Reaction Type | Reagents/Conditions | Major Product | Yield (%) |
|---|---|---|---|
| Sulfoxidation | H2O2, CH3COOH, 0–5°C | Sulfoxide derivative | 78–85 |
| Sulfonylation | mCPBA, DCM, RT | Sulfone derivative | 65–72 |
Reduction Reactions
The pyrazin-2(1H)-one ring undergoes reduction at the carbonyl group:
-
LiAlH4 reduction : In anhydrous THF, the carbonyl group is reduced to a secondary alcohol (-CH(OH)-) .
-
Catalytic hydrogenation : Pd/C and H2 (1 atm) selectively reduce the pyrazinone ring to a tetrahydropyrazine derivative .
| Reaction Type | Reagents/Conditions | Major Product | Yield (%) |
|---|---|---|---|
| Carbonyl reduction | LiAlH4, THF, reflux | Pyrazin-2-ol derivative | 82–88 |
| Ring saturation | Pd/C, H2, EtOH | Tetrahydropyrazine | 75–80 |
Nucleophilic Aromatic Substitution
The 3,4-dimethoxyphenyl group participates in electrophilic substitution:
-
Nitration : HNO3/H2SO4 introduces nitro groups at the para position relative to methoxy substituents.
-
Halogenation : Br2/FeBr3 substitutes hydrogen at the ortho position of the dimethoxyphenyl ring .
| Reaction Type | Reagents/Conditions | Positional Selectivity | Yield (%) |
|---|---|---|---|
| Nitration | HNO3/H2SO4, 0°C | Para to OMe | 68–75 |
| Bromination | Br2, FeBr3, DCM | Ortho to OMe | 60–65 |
Thioether Cleavage and Functionalization
The 2-chlorobenzylthio moiety undergoes cleavage under alkaline conditions:
-
Base-mediated elimination : KOtBu in DMF eliminates the thioether group, forming a pyrazinone disulfide intermediate.
-
Cross-coupling : Suzuki-Miyaura coupling with arylboronic acids replaces the 2-chlorobenzyl group (Pd(PPh3)4, K2CO3) .
| Reaction Type | Reagents/Conditions | Major Product | Yield (%) |
|---|---|---|---|
| Elimination | KOtBu, DMF, 80°C | Pyrazinone disulfide | 70–78 |
| Suzuki coupling | Pd(PPh3)4, K2CO3 | Aryl-substituted pyrazinone | 85–90 |
Cyclization Reactions
The compound participates in intramolecular cyclization to form fused heterocycles:
-
Thermal cyclization : Heating in DMF with TEA forms a triazolo-pyrazine derivative via NH activation .
-
Acid-catalyzed cyclization : PPA (polyphosphoric acid) facilitates annulation with aldehydes to yield pyrazino-thiadiazines .
| Reaction Type | Reagents/Conditions | Major Product | Yield (%) |
|---|---|---|---|
| Triazolo formation | DMF, TEA, 120°C | Triazolo[1,5-a]pyrazine | 65–70 |
| Thiadiazine formation | PPA, 150°C | Pyrazino[2,3-e] thiadiazine | 60–68 |
Biological Activity Correlations
Derivatives of this compound exhibit notable bioactivity:
-
Antimicrobial activity : Sulfone derivatives show MIC values of 0.22–0.25 μg/mL against S. aureus and C. albicans .
-
Anticancer potential : Tetrahydropyrazine derivatives inhibit MCF-7 breast cancer cells (IC50 = 1.8 μM) .
Key Mechanistic Insights
-
Steric effects : The 2-chlorobenzyl group hinders nucleophilic attack at the pyrazinone C-3 position.
-
Electronic effects : Electron-donating methoxy groups direct electrophilic substitution to specific positions on the aryl ring .
This compound’s versatility in forming pharmacologically relevant scaffolds underscores its utility in medicinal chemistry and materials science.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle and Substituent Variations
Table 1: Structural Features of Pyrazinone/Pyridinone Analogues
Key Observations :
- The pyridinone analogue in replaces the pyrazinone core with a pyridinone ring, altering electronic distribution and hydrogen-bonding capacity. The 4-hydroxyl group introduces polarity, contrasting with the sulfur-containing thioether in the target compound.
- Its 3-cyanophenyl group increases electrophilicity compared to the target’s 2-chlorobenzylthio group.
- Fluorine-18-labeled dihydropyrido-pyrazinone (51) () demonstrates the impact of halogen positioning (bromo vs. chloro) and fluorinated alkyl chains on pharmacokinetics, relevant for radiopharmaceutical applications.
Key Observations :
Physicochemical and Spectral Properties
Table 3: Analytical Data Comparison
Key Observations :
- The pyrazole-thiophene derivative 7b () exhibits a high melting point (>300°C) due to extensive hydrogen bonding from NH and C=O groups, contrasting with the target compound’s likely lower MP (absent polar NH).
- Mass spectrometry data for Example 62 () (m/z 560.2) aligns with its molecular weight, suggesting reliable synthetic characterization.
Q & A
Basic: What are the recommended synthetic routes for 3-((2-chlorobenzyl)thio)-1-(3,4-dimethoxyphenyl)pyrazin-2(1H)-one?
Methodological Answer:
The synthesis typically involves two key steps:
- Step 1: Formation of the pyrazinone core. A pyrazin-2(1H)-one scaffold can be synthesized via cyclization reactions using substituted acetophenones or via condensation of amines with diketones. For example, Claisen-Schmidt condensation (e.g., acetophenone derivatives with aldehydes) is a common approach for generating ketone intermediates, as seen in chalcone synthesis ( ).
- Step 2: Thioether linkage introduction. Reacting the pyrazinone core with 2-chlorobenzyl thiol under nucleophilic substitution conditions (e.g., using NaH or K₂CO₃ in DMF) forms the (2-chlorobenzyl)thio moiety. Similar thioether formations are detailed in studies of analogous dimethoxyphenyl derivatives ( ).
Critical Note: Optimize reaction conditions (solvent, temperature) to avoid side reactions like oxidation of the thiol group.
Basic: How can the structural integrity and purity of this compound be confirmed experimentally?
Methodological Answer:
Use a combination of techniques:
- Nuclear Magnetic Resonance (NMR):
- Infrared Spectroscopy (IR): Detect characteristic bands (C=O stretch at ~1650 cm⁻¹, C-S at ~650 cm⁻¹) ( ).
- X-ray Crystallography: For unambiguous confirmation, crystallize the compound and solve its structure (as demonstrated for structurally related dimethoxyphenyl-thioether analogs) ( ).
- High-Performance Liquid Chromatography (HPLC): Assess purity (>95%) using reverse-phase columns and UV detection.
Advanced: How can researchers design structure-activity relationship (SAR) studies for this compound?
Methodological Answer:
Focus on modifying key substituents and evaluating biological/pharmacokinetic outcomes:
- Variation of substituents:
- Biological assays: Test modified analogs against relevant targets (e.g., kinases, oxidoreductases) using enzymatic assays or cell-based models.
- Computational modeling: Perform docking studies to predict interactions with target proteins (e.g., mTOR kinase, if applicable) ( ).
Advanced: How to resolve contradictions in biological activity data across different studies?
Methodological Answer:
Address discrepancies by systematically evaluating:
- Assay conditions: Differences in cell lines, incubation times, or solvent carriers (e.g., DMSO concentration) can alter activity. Standardize protocols using guidelines like NIH/NCATS recommendations.
- Compound stability: Assess degradation under experimental conditions (e.g., pH, light exposure) via LC-MS.
- Off-target effects: Use selectivity panels (e.g., kinase profiling) to rule out nonspecific interactions ( ).
- Meta-analysis: Compare data with structurally similar compounds (e.g., pyrazinones with varying substituents) to identify trends ( ).
Basic: What analytical techniques are recommended for assessing in vitro metabolic stability?
Methodological Answer:
- Microsomal Stability Assay:
- CYP450 Inhibition Screening: Use fluorogenic substrates to assess inhibition of major CYP isoforms (e.g., CYP3A4, CYP2D6).
- Solubility and LogP: Determine via shake-flask method (aqueous solubility) and HPLC-derived LogP to correlate with metabolic liability.
Advanced: How can computational tools predict the toxicity profile of this compound?
Methodological Answer:
- In silico platforms:
- Mitochondrial toxicity: Use Seahorse assays to measure oxygen consumption rate (OCR) in cells treated with the compound.
Advanced: What strategies optimize pharmacokinetic properties for in vivo studies?
Methodological Answer:
- Bioavailability enhancement:
- Plasma protein binding (PPB): Measure via equilibrium dialysis; reduce PPB by modifying lipophilic groups (e.g., replacing chlorobenzyl with polar substituents).
- Half-life extension: Pegylation or conjugation to albumin-binding molecules ( ).
Advanced: How to validate target engagement in cellular models?
Methodological Answer:
- Cellular thermal shift assay (CETSA): Monitor compound-induced stabilization of the target protein upon heating.
- Photoaffinity labeling: Incorporate a photoreactive group (e.g., diazirine) into the compound to crosslink with the target, followed by pull-down and MS identification.
- Knockdown/knockout models: Use CRISPR/Cas9 to delete the putative target and assess loss of compound activity ( ).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
